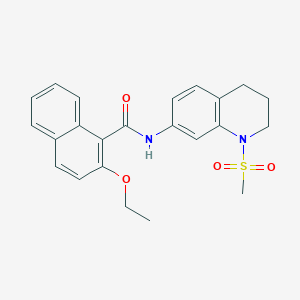

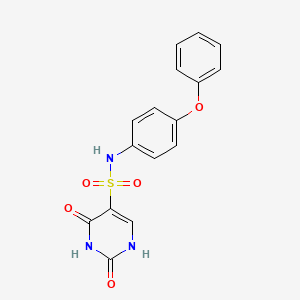

2-ethoxy-N-(1-(methylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)-1-naphthamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound “2-ethoxy-N-(1-(methylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)-1-naphthamide” is a complex organic molecule. It contains several functional groups, including an ethoxy group, a methylsulfonyl group, a tetrahydroquinoline group, and a naphthamide group .

Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple functional groups. The ethoxy group would likely be attached to the 2-position of the tetrahydroquinoline ring. The methylsulfonyl group would be attached to the nitrogen of the tetrahydroquinoline ring. The naphthamide group would likely be attached to the 1-position of the tetrahydroquinoline ring .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. Factors such as polarity, solubility, melting point, and boiling point would be influenced by the functional groups present in the molecule .科学的研究の応用

Heck-mediated Synthesis and Photochemically Induced Cyclization

A study describes total syntheses of naphtho[2,1-f]isoquinolines through Heck coupling reactions and subsequent cyclization processes. This synthesis pathway, involving compounds with structural similarities to "2-ethoxy-N-(1-(methylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)-1-naphthamide," demonstrates the utility of such compounds in synthesizing complex heterocyclic structures that are of interest for their potential biological activities (Pampín et al., 2003).

Synthesis of Sulfoxides and Tetrahydroisoquinoline Derivatives

Another research effort reported the synthesis of 2-methoxy-1-naphthyl sulfoxides, leading to the creation of 1-benzyl-1,2,3,4-tetrahydroisoquinoline derivatives. These syntheses underscore the potential of sulfonyl and tetrahydroquinoline groups in medicinal chemistry, particularly for the development of compounds with high enantiomeric purity and specific biological activities (Pyne et al., 1994).

Role of Acidic Hydrogen in Selectivity and Inhibition

Research on 7-(aminosulfonyl)-1,2,3,4-tetrahydroisoquinoline explored its selectivity toward inhibiting phenylethanolamine N-methyltransferase versus alpha 2-adrenoceptor, highlighting the structural functionality of the sulfonyl group in imparting selectivity and suggesting the broader applicability of such compounds in targeted enzyme inhibition (Grunewald et al., 1997).

Substituted Azetidinones Derived from Apremilast Dimer

A study focused on the design of 2-azetidinones scaffolds, including derivatives with sulfonamide rings, indicating the importance of these structures in synthesizing compounds with significant biological and pharmacological properties. This research supports the concept that similar compounds, like the one , may also exhibit valuable pharmacological or biological activities (Jagannadham et al., 2019).

作用機序

Safety and Hazards

将来の方向性

The future directions for research on this compound would depend on its potential applications. If it has biological activity, it could be studied for potential medicinal uses. Alternatively, if it has interesting chemical properties, it could be studied for potential uses in materials science or other areas of chemistry .

特性

IUPAC Name |

2-ethoxy-N-(1-methylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)naphthalene-1-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H24N2O4S/c1-3-29-21-13-11-16-7-4-5-9-19(16)22(21)23(26)24-18-12-10-17-8-6-14-25(20(17)15-18)30(2,27)28/h4-5,7,9-13,15H,3,6,8,14H2,1-2H3,(H,24,26) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IQYFGLYIMALBOW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C2=CC=CC=C2C=C1)C(=O)NC3=CC4=C(CCCN4S(=O)(=O)C)C=C3 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H24N2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

424.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-nitro-N-[4-(trifluoromethyl)phenyl]-1-benzothiophene-2-carboxamide](/img/structure/B2810205.png)

![2-Amino-N-cyclohexyl-6-tert-pentyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2810207.png)

![(2Z)-8-methoxy-2-{[4-(methylsulfanyl)phenyl]imino}-2H-chromene-3-carboxamide](/img/structure/B2810213.png)

![N-[[4-(4-Fluorophenoxy)-3-methylphenyl]methyl]-4-[(prop-2-enoylamino)methyl]benzamide](/img/structure/B2810217.png)

![1-Benzyl-4-[5-(3-methoxyphenyl)-1,2,4-oxadiazol-3-yl]pyrrolidin-2-one](/img/structure/B2810218.png)

![1-[1-(3,4-Dimethoxyphenyl)-5-oxopyrrolidin-3-yl]-3-[2-(2-hydroxyethoxy)ethyl]urea](/img/structure/B2810223.png)

![3-(2-chlorobenzyl)-7-(4-methylphenyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2810227.png)